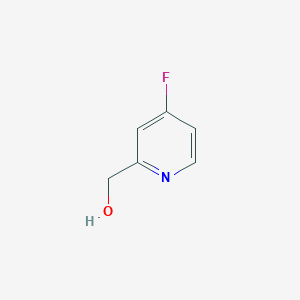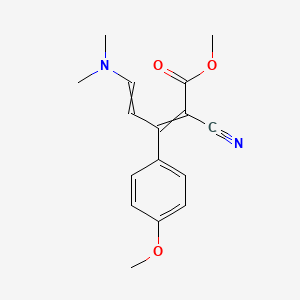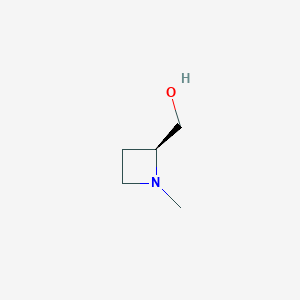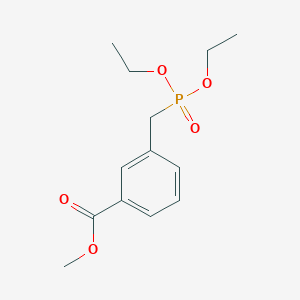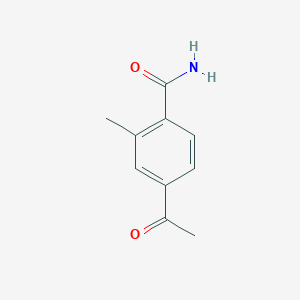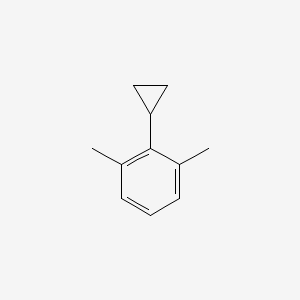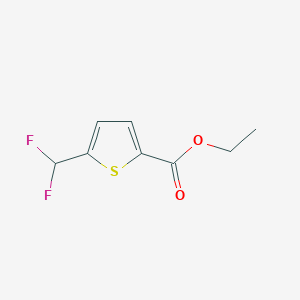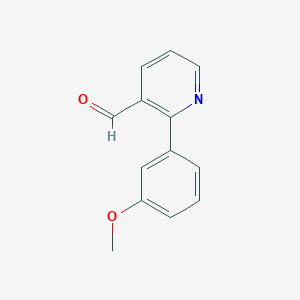
2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde
説明
This would involve identifying the compound’s chemical formula, its structure, and its functional groups.
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve identifying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).科学的研究の応用
Synthesis and Ligand Development
One notable application of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde and its derivatives involves the synthesis of complex compounds for use as chiral ligands. For instance, derivatives of this compound have been synthesized and evaluated as potential ligands for copper ions and molecular oxygen activation, though with mixed success in terms of ligand hydroxylations with molecular oxygen (Magyar et al., 2003).
Coordination Chemistry
In coordination chemistry, thiosemicarbazone derivatives of pyridine-2-carbaldehyde have been explored for their ability to form Co(III) complexes. These complexes exhibit octahedral geometries and involve coordination via pyridine nitrogen, azomethine nitrogen, and thiolate sulfur atoms, showcasing the versatility of these derivatives in forming structured, metal-organic frameworks (Rapheal et al., 2007).
Antimicrobial Studies
The antimicrobial potential of derivatives of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde has been investigated, with some compounds showing medium activity against a variety of bacterial strains. This highlights the potential use of these derivatives in developing new antimicrobial agents (Rehman et al., 2016).
Green Chemistry and Catalysis
There is also a focus on the green synthesis of chalcones using pyridine-2-carbaldehyde derivatives, emphasizing solvent-free conditions and mesoporous materials as catalysts. These efforts contribute to more environmentally friendly chemical synthesis processes while investigating the antimicrobial activities of the resulting compounds (Prathipati & Sanasi, 2022).
Schiff Base Formation and Biological Activities
The formation of Schiff bases from heteroaryl pyrazole derivatives, including those related to 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde, and their subsequent reaction with chitosan, have been explored. These compounds have shown antimicrobial activity, and the absence of cytotoxicity makes them interesting for further biological application studies (Hamed et al., 2020).
Novel Synthesis Approaches
Innovative synthesis methods utilizing derivatives of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde for creating complex heterocycles, like pyrazolo[3,4-b]pyridines, have been developed. These methods demonstrate the compound's utility in creating pharmacologically interesting structures (Deore et al., 2015).
Safety And Hazards
This would involve identifying any risks associated with handling the compound, including its toxicity and any precautions that should be taken when handling it.
将来の方向性
This would involve identifying potential areas for future research, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.
特性
IUPAC Name |
2-(3-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-11(9-15)5-3-7-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTXCMOLQJIZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



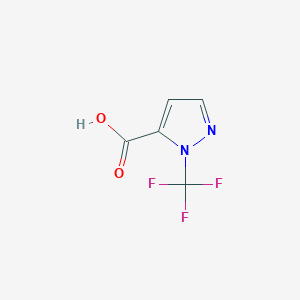
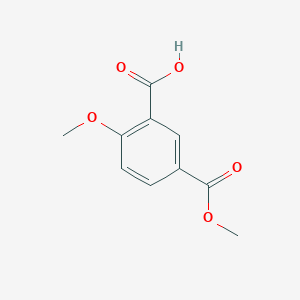
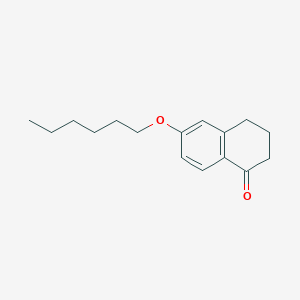
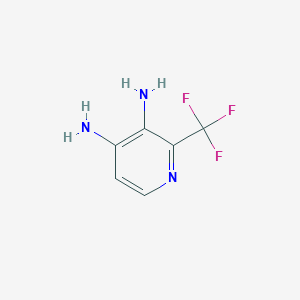

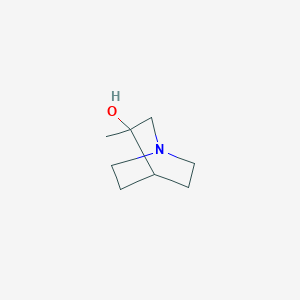
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)
